molecular formula C11H7F15O B1272208 Allyl 1H,1H-perfluorooctyl ether CAS No. 812-72-6

Allyl 1H,1H-perfluorooctyl ether

Cat. No. B1272208
CAS RN: 812-72-6
M. Wt: 440.15 g/mol
InChI Key: DPOFHGRLDJWXKJ-UHFFFAOYSA-N
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Description

Allyl 1H,1H-perfluorooctyl ether is a compound that falls within the category of fluorinated allyl ethers. These compounds are of interest due to their potential applications in modifying surface properties of materials, particularly in the context of thiol-ene photocurable systems. The presence of the perfluoroalkyl group in the molecule is responsible for imparting hydrophobic characteristics to surfaces, which can be highly desirable in various industrial applications for creating water-resistant coatings or films .

Synthesis Analysis

The synthesis of fluorinated allyl ethers, such as 1H,1H-perfluorooctyl ether, involves the allylation of corresponding 1H,1H-perfluoro alcohols. In the studies reviewed, two new fluorinated allyl ethers were synthesized, namely 1H,1H-perfluoro-1-heptylallyl ether and 1H,1H-perfluoro-1-decylallyl ether. These ethers were created for the purpose of surface modification in thiol-ene photocurable systems. The synthesis process is designed to be efficient and to produce the desired fluorinated allyl ethers in good yields .

Molecular Structure Analysis

The molecular structure of allyl 1H,1H-perfluorooctyl ether is characterized by the presence of an allyl group attached to a perfluorooctyl chain. The general formula for such compounds can be represented as CH2=CHCH2OCH2(CF2CF2)nH, where n indicates the number of perfluoroethyl units in the chain. The molecular structure is crucial as it dictates the physical and chemical properties of the compound, including its ability to form hydrophobic surfaces upon application .

Chemical Reactions Analysis

Allyl ethers, including those with perfluoroalkyl chains, can undergo various chemical reactions. For instance, allyl alcohol has been shown to react with polyfluoroalkyl chlorosulfites to form polyfluorinated alcohols under certain conditions. However, when the chain length of the polyfluoroalkyl group exceeds five carbon atoms, and in the presence of potassium carbonate, allyl ethers of polyfluorinated alcohols are formed instead. This indicates a specific orientation of the reaction centers in the intermediate structure, which facilitates the transformation into the desired allyl ethers . Additionally, reactions of allyl phenyl ether in high-temperature water have been studied, demonstrating that such ethers can undergo hydration and other transformations, which may be relevant to the behavior of allyl 1H,1H-perfluorooctyl ether under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl 1H,1H-perfluorooctyl ether are influenced by the fluorinated moiety of the molecule. The introduction of fluorinated allyl ethers, even in small amounts, to thiol-ene photocurable systems significantly alters the surface properties of the resulting films. The surfaces become hydrophobic, which is attributed to the selective enrichment of the fluorinated monomers on the film surfaces. This effect is dependent on the structure of the monomer and its concentration. The fluorinated allyl ethers do not require changes in curing conditions and do not affect the bulk properties of the materials, which is advantageous for maintaining the desired mechanical properties while achieving surface modification .

Scientific Research Applications

Ether Chemistry in Organic Synthesis

Ether chemistry, including compounds like allyl phenyl ether, is fundamental to organic synthesis. The Williamson ether synthesis of allyl phenyl ether and its subsequent Claisen rearrangement to 2-allylphenol is a vital part of undergraduate laboratory learning. This process introduces two important reactions of ethers and involves purification using acid-base extraction, enhancing understanding of pKa differences between aliphatic and aromatic alcohols (Sanford et al., 2009).

Surface Modification of Photocurable Systems

Allyl 1H,1H-perfluorooctyl ether is used in modifying the surface properties of thiol-ene photocurable systems. Small amounts of fluorinated allyl ethers are added to these systems, significantly altering the surface properties of the films, including hydrophobicity, without changing the curing conditions and bulk properties. This is crucial for applications requiring tailored surface characteristics (Sangermano et al., 2002).

Stability and Reactivity in Organometallics

The stability and reactivity of allylic dihaloboranes, which are volatile and can be characterized by various NMR spectroscopy methods, are influenced by substituents and halides. These properties are essential in applications involving organometallic reactions (Serre & Guillemin, 1997).

Polymer Chemistry

In polymer chemistry, allyl 1H,1H-perfluorooctyl ether plays a role in the anionic polymerization of propylene oxide, leading to polymers with controlled molecular weight and narrow molecular weight distribution. This is significant in the synthesis of polyvinyl ethers bearing a fluoroalkyl group (Vandooren et al., 1994).

Catalytic Applications

Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates, like allyl alcohols, ethers, and amines, are increasingly important. These reactions are advantageous due to minimal waste by-products and the presence of stable allylic ethers in numerous biologically active compounds. This area of research is essential for developing efficient and environmentally friendly procedures for forming C-C, C-N, and C-O bonds (Butt & Zhang, 2015).

Safety And Hazards

While specific safety and hazard information for Allyl 1H,1H-perfluorooctyl ether is not available in the retrieved sources, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOFHGRLDJWXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370992
Record name Allyl 1H,1H-perfluorooctyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 1H,1H-perfluorooctyl ether

CAS RN

812-72-6
Record name Allyl 1H,1H-perfluorooctyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 124 g of C7F15CH2OH and 62 g of allyl bromide in 1240 g of dimethyl sulfoxide was dropwise added a solution of 28.1 g of potassium hydroxide in 35 g of water. The mixture was allowed to stir for 4 hr, during which time it separated into two immiscible liquid phases. The reaction mixture was poured into a separatory funnel, and the lower layer was isolated and washed 3 times with water to remove any remaining solvent. The crude product was dried over anhydrous magnesium sulfate, filtered, and vacuum distilled to yield 103 g of C7F15CH2OCH2CH═CH2 (E1), b.p. 88-89° C. at 30 torr (4 kilopascals (kPa)).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
1240 g
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Hammer, S Endo - Environmental Science & Technology, 2022 - ACS Publications
Per- and polyfluoroalkyl substances (PFAS) form weak van der Waals (vdW) interactions, which render this class of chemicals more volatile than nonfluorinated analogues. Here, the …
Number of citations: 7 pubs.acs.org

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